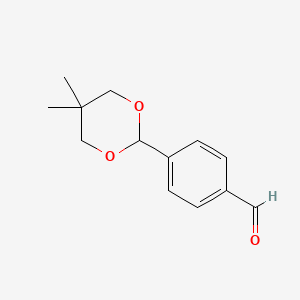

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a 5,5-dimethyl-1,3-dioxane ring substituted at the para position of the aromatic aldehyde. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol (CAS: 127600-13-9) . The compound is characterized by a dioxane ring that provides steric hindrance and modulates electronic properties, making it a versatile intermediate in pharmaceutical synthesis and organic transformations . Its aldehyde group enables participation in condensation, nucleophilic addition, and multicomponent reactions, as evidenced by its use in Hantzsch reactions to synthesize acridinediones under ionic liquid catalysis .

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-10(7-14)4-6-11/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTODIKBGJACHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564459 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106456-88-6 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxane ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzoic acid.

Reduction: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in enzyme-catalyzed reactions, the aldehyde group can form covalent bonds with active site residues, leading to the formation of enzyme-substrate complexes .

Comparison with Similar Compounds

Key Observations:

Electronic Modulation : Boron-containing analogs (e.g., C₁₂H₁₅BO₃) exhibit distinct reactivity in cross-coupling reactions due to the electron-deficient boron atom . In contrast, the parent compound’s dioxane ring acts as an electron-donating group, stabilizing intermediates in Hantzsch reactions .

Steric and Solubility Effects: Alkoxy-substituted derivatives (e.g., C₂₉H₄₈O₅) demonstrate increased lipophilicity, making them suitable for applications requiring nonpolar solvents or membrane penetration .

Functional Group Interchange : Replacing the aldehyde with an ester (C₁₃H₁₈O₄) reduces electrophilicity, redirecting reactivity toward hydrolysis or transesterification pathways .

Catalytic Efficiency in Multicomponent Reactions

- Parent Compound : Achieves 85–92% yields in Hantzsch reactions with 5,5-dimethyl-1,3-cyclohexanedione and NH₄Ac under betainium-based ionic liquid catalysis (e.g., Hbet-Ac) .

- Boron Analogs : Require palladium catalysts for Suzuki-Miyaura couplings, with yields dependent on the electronic nature of the boronate ester .

- Fluorinated Derivatives : Synthesized via nucleophilic aromatic substitution, where fluorine incorporation demands precise control of reaction conditions to avoid side reactions .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzaldehyde group attached to a 1,3-dioxane ring, specifically a 5,5-dimethyl derivative, which influences its reactivity and biological interactions. The presence of the dioxane ring may enhance the compound's solubility and ability to interact with various biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Variable inhibition |

| Methicillin-resistant S. aureus (MRSA) | Notable activity |

The mechanism behind its antimicrobial effects may involve the compound's ability to bind to enzymes or receptors in bacterial cells, disrupting their metabolic processes.

Anticancer Properties

In addition to its antimicrobial potential, this compound has shown promise in anticancer research . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines:

| Cell Line | Effect |

|---|---|

| MCF-7 (breast cancer) | Cytotoxic effects observed |

| K562 (leukemia) | Moderate cytotoxicity |

| A549 (lung cancer) | Induction of apoptosis noted |

The anticancer activity is hypothesized to result from the compound's interaction with specific cellular pathways involved in cell growth and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activities.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and survival.

- Gene Expression Alteration : It may affect gene expression related to apoptosis and cell cycle regulation.

Case Studies

A review of existing literature reveals several case studies where this compound was utilized:

-

Antibacterial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that the compound significantly inhibited the growth of MRSA strains. The findings suggest that its mechanism involves disrupting bacterial cell wall synthesis.

-

Cytotoxicity Assessment :

- In vitro assays on MCF-7 and A549 cell lines indicated that treatment with this compound resulted in increased apoptosis rates compared to control groups. This supports its potential as a lead compound in developing anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.